molecular formula C13H12O2 B1360368 2-Methoxy-4-phenylphenol CAS No. 37055-79-1

2-Methoxy-4-phenylphenol

Cat. No. B1360368
CAS RN: 37055-79-1
M. Wt: 200.23 g/mol
InChI Key: HJFNQXYLCLOQJK-UHFFFAOYSA-N
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Description

2-Methoxy-4-phenylphenol is a chemical compound with the molecular formula C13H12O2 . It is also known by other names such as 4-Hydroxy-3-methoxybiphenyl and 3-Methoxy-4-hydroxybiphenyl . The molecular weight of this compound is 200.23 g/mol .


Synthesis Analysis

The synthesis of 2-Methoxy-4-phenylphenol-like compounds has been reported in the literature. For instance, a compound could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method . Another study reported the oxidative polycondensation reaction conditions of a similar compound using oxidants such as air O2, H2O2, and NaOCl in an aqueous alkaline medium .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-phenylphenol consists of a phenol group attached to a methoxy group and a phenyl group . The InChI string representation of the molecule is InChI=1S/C13H12O2/c1-15-13-9-11 (7-8-12 (13)14)10-5-3-2-4-6-10/h2-9,14H,1H3 . The Canonical SMILES representation is COC1=C (C=CC (=C1)C2=CC=CC=C2)O .


Physical And Chemical Properties Analysis

2-Methoxy-4-phenylphenol has a molecular weight of 200.23 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 and a Topological Polar Surface Area of 29.5 Ų . The exact mass and monoisotopic mass of the compound are both 200.083729621 g/mol . The compound is slightly soluble in water and completely soluble in NaOH .

Scientific Research Applications

Anticancer Activity

2-Methoxy-4-phenylphenol has been investigated for its anticancer properties. A study by Sukria et al. (2020) found that a compound synthesized from 2-methoxy-4-phenylphenol demonstrated weak activity in inhibiting T47D breast cancer cells (Sukria et al., 2020).

Nonlinear Optical Material

The compound has been studied as a nonlinear optical material. Hijas et al. (2018) reported that single crystals of 2-methoxy-4-phenylphenol displayed properties favorable for nonlinear optical activity (Hijas et al., 2018).

Anodic Oxidation Reactions

Research by Swenton et al. (1993) explored the anodic oxidation of 4-phenylphenol derivatives, including 4-methoxy-4-phenylcyclohexa-2,5-dienones, which are closely related to 2-methoxy-4-phenylphenol (Swenton et al., 1993).

Electropolymerization for Sensing Phenols

A study by Kiss et al. (2022) discussed the electropolymerization of phenylphenol isomers, including variants of 2-methoxy-4-phenylphenol, for sensing phenols in organic media (Kiss et al., 2022).

Hydrogen Bond Studies

Varfolomeev et al. (2010) investigated methoxyphenols, including 2-methoxy-4-phenylphenol, for their hydrogen bonding capabilities in different states (Varfolomeev et al., 2010).

Oligodeoxyribonucleotide Synthesis

Mishra and Misra (1986) utilized a derivative of 2-methoxy-4-phenylphenol in the synthesis of oligodeoxyribonucleotides (Mishra & Misra, 1986).

Fluorescent Chemosensor Development

Manna et al. (2020) developed a Schiff base receptor using a derivative of 2-methoxy-4-phenylphenol for detecting Al3+ ions (Manna et al., 2020).

Molecular Docking and Quantum Chemical Calculations

Viji et al. (2020) performed molecular docking and quantum chemical calculations on a derivative of 2-methoxy-4-phenylphenol, indicating its potential biological effects (Viji et al., 2020).

Structural and Spectral Analysis

Research by R. H. et al. (2021) analyzed the structural, spectral, and electronic properties of compounds derived from 2-methoxy-4-phenylphenol (R. H. et al., 2021).

Safety And Hazards

The safety data sheet for a similar compound, 2-Methoxy-4-methylphenol, indicates that it is harmful if swallowed and causes skin and eye irritation . It may cause an allergic skin reaction and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound .

properties

IUPAC Name

2-methoxy-4-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFNQXYLCLOQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190560
Record name 4-Hydroxy-3-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-phenylphenol

CAS RN

37055-79-1
Record name 4-Hydroxy-3-methoxybiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037055791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY-3-METHOXYBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUY8SUB1ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Graglia - 2017 - pure.mpg.de
Our current lifestyle requires the consumption of a huge amount of energy, fuel and chemicals. Approximately 82% of world energy, 1 97% of fuel consumed in the USA2 and most of the …
Number of citations: 8 pure.mpg.de
D Feixia, L Ya, L Dafei, Z Dingjiang, H Guiping… - Food Chemistry, 2024 - Elsevier
… Phenols occupied approximately 0.26 % VOCs in tomato sauce, with 4-ethyl-2-methoxyphenol, 2-methoxy-4-phenylphenol, and 2-ethylphenol being dominant (Table S9, Fig. 3C(ii)). …
Number of citations: 3 www.sciencedirect.com

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